methyl 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with two 4-chlorophenyl groups and a methyl ester group at the 3-position. Its distinct structure makes it a subject of interest in medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary target of methyl 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylate is the serotonin reuptake transporter protein (SERT) . SERT plays a crucial role in regulating the concentration of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.
Mode of Action
This compound interacts with SERT, inhibiting the reuptake of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, which can enhance and prolong the effect of serotonin.
Biochemical Pathways
The compound affects the serotonin system by inhibiting the reuptake of serotonin . This leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. The downstream effects of this action can include mood elevation, making the compound potentially useful in treating conditions like depression.
Result of Action
The inhibition of serotonin reuptake leads to an increase in serotonin concentrations in the synaptic cleft . This can result in mood elevation, potentially providing an antidepressant effect. In animal models, compounds with similar structures have shown a significant impact on behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carbaldehyde. This intermediate is then subjected to esterification with methanol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrazole-3-carboxylic acids, alcohol derivatives, and various substituted pyrazole compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in disease progression.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate
- 1,5-Bis(4-chlorophenyl)-1H-pyrazole-3-carbaldehyde
- 1,5-Bis(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid
Uniqueness
Methyl 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
methyl 1,5-bis(4-chlorophenyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-23-17(22)15-10-16(11-2-4-12(18)5-3-11)21(20-15)14-8-6-13(19)7-9-14/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBFRCIISUTMBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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